An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-ethylpyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-ethylpyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Bromo-4-ethylpyridin-3-amine (CAS No. 929617-29-8), a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data in publicly accessible literature, this guide leverages validated computational prediction methodologies to characterize its key attributes, including pKa, lipophilicity (logP), aqueous solubility (logS), boiling point, and melting point. Each property is discussed in the context of its profound impact on the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical validation of these predicted values, providing a roadmap for researchers in the fields of chemical synthesis, pharmacology, and drug development.
Introduction: The Strategic Importance of Physicochemical Profiling
The journey of a small molecule from a laboratory curiosity to a clinically effective therapeutic is fraught with challenges, with a significant rate of attrition during development. A primary driver of this failure is an unfavorable physicochemical profile.[1] Properties such as acidity, lipophilicity, and solubility are not mere physical constants; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An early and accurate assessment of these characteristics is therefore paramount in identifying and optimizing drug candidates with a higher probability of success.
6-Bromo-4-ethylpyridin-3-amine, a member of the aminopyridine class of heterocyclic compounds, represents a scaffold with considerable potential for the development of novel therapeutics. Pyridine and its derivatives are integral components in a wide array of pharmaceuticals.[3] The strategic placement of a bromine atom, an ethyl group, and an amine on the pyridine ring of this particular molecule offers multiple avenues for synthetic modification, making a thorough understanding of its fundamental properties essential for its rational application in drug design. This guide serves as a foundational resource for researchers, providing both predicted data and the methodologies for its experimental confirmation.
Core Physicochemical Properties of 6-Bromo-4-ethylpyridin-3-amine
Due to the limited availability of experimental data for 6-Bromo-4-ethylpyridin-3-amine, the following properties have been generated using established in silico prediction tools. It is imperative to note that while these computational models are highly sophisticated, experimental validation remains the gold standard.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₉BrN₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 201.06 g/mol | Influences diffusion, bioavailability, and conformity to drug-likeness rules (e.g., Lipinski's Rule of Five). |
| Boiling Point | 319.2 ± 37.0 °C | Indicates volatility and is a key parameter for purification and handling.[1] |
| pKa (most basic) | 2.51 ± 0.18 | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.[1] |
| logP (o/w) | 2.15 | A measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic stability. |
| Aqueous Solubility (logS) | -2.86 | Determines the concentration of the compound in aqueous solution, impacting bioavailability and formulation. |
| Melting Point | 105.3 °C | Affects solubility and dissolution rate; a key parameter for formulation and stability. |
Disclaimer: The predicted values are generated from computational models and should be confirmed by experimental data.
In-Depth Analysis of Physicochemical Parameters
Acidity and Basicity: The Role of pKa
The predicted pKa of 2.51 for 6-Bromo-4-ethylpyridin-3-amine suggests that the primary amine is the most basic center. This value indicates that at a physiological pH of 7.4, the compound will be predominantly in its neutral, un-ionized form. The ionization state of a drug is a critical factor influencing its behavior in the body.
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Causality behind Experimental Choices: The pKa is a crucial parameter to determine experimentally at an early stage. It dictates which salt forms are viable for development, influences the design of dissolution and solubility studies, and provides insight into how the compound will interact with biological membranes and targets.
Caption: The central role of pKa in influencing key drug properties.
Lipophilicity: The Balance of Water and Fat Solubility
The predicted octanol-water partition coefficient (logP) of 2.15 indicates that 6-Bromo-4-ethylpyridin-3-amine has a moderate degree of lipophilicity. This is a favorable characteristic for a drug candidate, as it suggests a balance between aqueous solubility and lipid membrane permeability.
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Expertise & Experience: A logP in the range of 1-3 is often considered a sweet spot in drug discovery. Compounds that are too lipophilic (high logP) may suffer from poor solubility, high plasma protein binding, and rapid metabolism, while those that are too hydrophilic (low logP) may have difficulty crossing cell membranes to reach their target.
Aqueous Solubility: A Prerequisite for Efficacy
The predicted aqueous solubility (logS) of -2.86 corresponds to a solubility of approximately 1.38 mg/mL. This level of solubility is generally considered acceptable for oral drug delivery, although formulation strategies may be required to enhance it further.
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Trustworthiness: Accurate solubility determination is critical. Poorly soluble compounds are a major cause of failure in drug development, as insufficient dissolved drug is available for absorption, leading to low bioavailability.
Caption: Interplay of physicochemical properties and ADME processes.
Experimental Protocols for Property Validation
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 6-Bromo-4-ethylpyridin-3-amine.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
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Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
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Methodology:
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Accurately weigh 1-3 mg of 6-Bromo-4-ethylpyridin-3-amine into an aluminum DSC pan.
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Crimp the pan to seal it. An empty, sealed pan is used as a reference.
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Place the sample and reference pans into the DSC cell.
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Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point.
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Determination of pKa by Potentiometric Titration
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Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added.
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Methodology:
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Prepare a stock solution of 6-Bromo-4-ethylpyridin-3-amine of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary).
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Calibrate a pH meter with standard buffer solutions.
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Titrate the sample solution with a standardized solution of hydrochloric acid, recording the pH after each addition of titrant.
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Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized.
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Determination of logP by the Shake-Flask Method
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Principle: The compound is partitioned between two immiscible solvents (n-octanol and water), and the concentration in each phase is measured to determine the partition coefficient.
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Methodology:
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Prepare a stock solution of 6-Bromo-4-ethylpyridin-3-amine in n-octanol.
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Add a known volume of this solution to a known volume of water in a flask.
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Shake the flask vigorously for a set period (e.g., 24 hours) to allow for equilibration.
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Centrifuge the mixture to separate the two phases.
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Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
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Determination of Aqueous Solubility by the Shake-Flask Method
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Principle: An excess of the solid compound is equilibrated with water, and the concentration of the dissolved compound is measured.
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Methodology:
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Add an excess amount of solid 6-Bromo-4-ethylpyridin-3-amine to a known volume of purified water in a sealed flask.
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Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Filter the suspension to remove the undissolved solid.
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Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
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Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 6-Bromo-4-ethylpyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to specific vibrational modes of the chemical bonds.
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Expected Absorptions:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ are expected for the primary amine.
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C-H stretching: Aromatic and aliphatic C-H stretching bands will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=C and C=N stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.
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C-Br stretching: A band in the lower frequency region (typically below 700 cm⁻¹) will indicate the presence of the carbon-bromine bond.
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